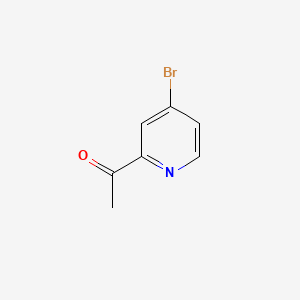

1-(4-Bromopyridin-2-yl)ethanone

Descripción

Contextualization within Pyridine (B92270) Chemistry

To fully appreciate the importance of 1-(4-Bromopyridin-2-yl)ethanone, it is essential to understand its place within the broader field of pyridine chemistry.

Significance of Pyridine Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of paramount importance in organic chemistry. numberanalytics.comglobalresearchonline.net The nitrogen atom imparts unique electronic properties and reactivity compared to its all-carbon analogue, benzene. fiveable.me This makes pyridine derivatives versatile scaffolds and reagents in the synthesis of numerous organic compounds. globalresearchonline.netfiveable.me They are integral components in many biologically active molecules, including a significant number of pharmaceuticals, agrochemicals like insecticides and herbicides, and advanced functional materials. numberanalytics.comwisdomlib.org The pyridine ring's ability to act as a weak base and its potential for various substitution patterns make it a highly sought-after structural motif in medicinal chemistry. fiveable.meslideshare.net

Relevance of Halogenated Pyridines in Chemical Research

The introduction of a halogen atom, such as bromine, onto the pyridine ring further enhances its synthetic utility. nih.gov Halogenated pyridines are crucial intermediates in the development of pharmaceuticals and agrochemicals. nih.govnih.gov The carbon-halogen bond serves as a reactive handle, enabling a multitude of subsequent chemical transformations, including cross-coupling reactions, which are fundamental in constructing more complex molecular architectures. nih.gov The position of the halogen atom on the pyridine ring is critical, as it influences the regioselectivity of these reactions. nih.gov Consequently, methods for the selective halogenation of pyridines are a vital area of research. nih.govresearchgate.net Halogenated pyridines are not only valuable as synthetic intermediates but are also found as integral components in many functional molecules. nih.gov

Positioning of this compound as a Key Intermediate

This compound, with its bromine atom at the 4-position and an acetyl group at the 2-position, is a prime example of a highly functionalized pyridine derivative. This specific arrangement of functional groups makes it a key intermediate for synthesizing a diverse range of more complex molecules. frontierspecialtychemicals.com The bromine atom can be readily displaced or used in cross-coupling reactions, while the ketone group offers a site for a variety of transformations, such as the formation of new carbon-carbon or carbon-nitrogen bonds. This dual reactivity makes it a versatile tool for medicinal chemists and materials scientists. For instance, it has been utilized in the synthesis of ligands for metal complexes and as a building block for potential therapeutic agents. frontierspecialtychemicals.com

Historical Overview of Research on Pyridine-Based Ketones

The study of pyridine-based ketones is a well-established area of chemical research. The synthesis of such compounds has been of interest for many years, with various methods developed for their preparation. researchgate.net Early methods often involved the reaction of organometallic reagents with pyridine derivatives. wikipedia.org Research has also focused on the tautomeric equilibria that can exist in solutions of certain pyridine ketones. researchgate.net The reactivity of the ketone carbonyl group, in conjunction with the electronic properties of the pyridine ring, has been extensively explored, leading to the development of novel synthetic methodologies. These ketones have served as precursors to a wide array of more complex heterocyclic systems.

Scope and Objectives of Research on this compound

Current research on this compound is primarily driven by its potential as a versatile synthetic building block. frontierspecialtychemicals.com The main objectives include:

Development of novel synthetic routes: Exploring efficient and selective methods for the synthesis of this compound itself.

Exploration of its reactivity: Investigating the diverse chemical transformations that can be performed on the molecule, targeting both the bromine atom and the ketone functional group.

Application in medicinal chemistry: Utilizing this compound as a key intermediate in the synthesis of new drug candidates. Researchers aim to incorporate this scaffold into molecules with potential biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. wisdomlib.orgresearchgate.net

Application in materials science: Employing this compound in the creation of novel organic materials with specific electronic or photophysical properties, for example, in the development of sensitizers for dye-sensitized solar cells. frontierspecialtychemicals.com

The ongoing research into this compound highlights its significance as a valuable tool for innovation in both pharmaceutical and materials science.

Compound Information

| Compound Name | Molecular Formula | CAS Number |

| This compound | C₇H₆BrNO | 1060805-69-7 |

| Benzene | C₆H₆ | 71-43-2 |

| Pyridine | C₅H₅N | 110-86-1 |

| 2-Acetylpyridine (B122185) | C₇H₇NO | 1122-62-9 |

| 2-Bromopyridine | C₅H₄BrN | 109-04-6 |

| 1-(3-Bromopyridin-2-yl)ethanone | C₇H₆BrNO | 111043-09-5 |

| 1-(2-Bromopyridin-4-yl)ethanone | C₇H₆BrNO | 864674-02-2 |

| 1-(4-(Bromomethyl)pyridin-2-yl)ethanone | C₈H₈BrNO | Not Available |

| 2-Bromo-1-(1H-pyrazol-4-yl)ethanone | C₅H₄BrN₃O | Not Available |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Weight | 200.03 g/mol frontierspecialtychemicals.com |

| Molecular Formula | C₇H₆BrNO frontierspecialtychemicals.com |

| CAS Number | 1060805-69-7 frontierspecialtychemicals.com |

| Storage Conditions | 2-8 °C, under dry conditions frontierspecialtychemicals.com |

| Applications | Synthesis building block, nitrogen heterocycle, bromine reactions, ketone reactions frontierspecialtychemicals.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVSJVCWQHRSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634116 | |

| Record name | 1-(4-Bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-69-7 | |

| Record name | 1-(4-Bromo-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromopyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Bromopyridin 2 Yl Ethanone and Its Derivatives

Established Synthetic Routes to 1-(4-Bromopyridin-2-yl)ethanone

Traditional syntheses of this compound typically rely on the functionalization of pre-existing pyridine (B92270) rings. These methods involve either introducing an acetyl group onto a 4-bromopyridine (B75155) scaffold or brominating a 2-acetylpyridine (B122185) precursor.

Synthesizing the target compound from 4-bromopyridine requires the formation of a carbon-carbon bond at the C2 position. Direct electrophilic acylation of the pyridine ring is generally difficult. A more effective and common strategy involves a directed metalation approach. The Lewis basic nitrogen atom in pyridine typically directs organometallic bases to the C2 position, making selective deprotonation possible. scite.ai However, to enhance selectivity and reactivity, a deprotonation-transmetalation sequence is often employed.

This process begins with the deprotonation of 4-bromopyridine at the C2 position using a strong lithium amide base at low temperatures. The resulting organolithium species is often unstable and is immediately transmetalated with a zinc salt, such as zinc chloride (ZnCl₂), to form a more stable and less reactive organozinc intermediate. researchgate.net This organozinc reagent can then undergo a palladium-catalyzed Negishi cross-coupling reaction with an acylating agent, such as acetyl chloride, to furnish this compound.

Table 1: Synthesis via Directed Metalation of 4-Bromopyridine

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 4-Bromopyridine | 1. Lithium amide base (e.g., LDA), THF, -78 °C; 2. ZnCl₂ | 4-Bromo-2-pyridylzinc halide | Formation of a stable C2-metallated intermediate. |

| 2 | 4-Bromo-2-pyridylzinc halide | Acetyl chloride, Pd catalyst (e.g., Pd(PPh₃)₄) | This compound | C-C bond formation via Negishi coupling to introduce the acetyl group. |

An alternative established route starts with the readily available 2-acetylpyridine and introduces the bromine atom at the C4 position. Direct electrophilic bromination of pyridine is challenging and typically occurs at the C3 position under harsh conditions. researchgate.net To direct the bromination to the C4 position, the reactivity of the pyridine ring must be modified. This is classically achieved by forming the pyridine N-oxide.

The synthesis begins with the N-oxidation of 2-acetylpyridine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting 2-acetylpyridine N-oxide can then be brominated. The N-oxide group activates the C4 position towards electrophilic attack, allowing for regioselective bromination. Following bromination, the N-oxide is typically removed by deoxygenation with a reagent like phosphorus tribromide (PBr₃) to yield the final product, this compound.

The success of these established routes is highly dependent on the careful control of reaction conditions and the choice of reagents.

For 4-Bromopyridine Routes: The deprotonation step requires cryogenic temperatures (typically -78 °C) to prevent side reactions and decomposition of the unstable organolithium intermediate. The choice of base is critical for achieving the desired regioselectivity. The subsequent cross-coupling reaction relies on a suitable palladium catalyst and an appropriate acyl source. Anhydrous conditions are mandatory throughout the sequence to prevent quenching of the organometallic intermediates.

Novel Synthetic Strategies and Innovations

Recent advancements in organic synthesis have led to more efficient and elegant methods for constructing substituted pyridines, including the development of multicomponent reactions and novel catalytic systems.

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step. bohrium.com These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govresearchgate.net The synthesis of the pyridine core can be achieved through various MCRs, such as the Hantzsch pyridine synthesis or modifications thereof.

For a derivative of this compound, a one-pot reaction could theoretically be designed by combining a β-ketoester or a related 1,3-dicarbonyl compound (to provide the acetyl group and adjacent carbon atoms), an enamine or aldehyde, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form the dihydropyridine (B1217469) intermediate, which is then oxidized. rsc.orgresearchgate.net To incorporate the 4-bromo substituent, one of the starting fragments would need to contain a bromine atom at the appropriate position. While specific MCRs for the direct synthesis of this compound are not widely reported, the general strategy offers a promising avenue for creating diverse libraries of related substituted pyridines. nih.gov

Modern catalysis offers sophisticated tools for forming specific carbon-bromine (C-Br) and carbon-carbon (C-C) bonds with high precision, often under milder conditions than traditional methods.

Catalytic C-C Bond Formation: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A novel approach to this compound could involve the direct C-H acylation of 4-bromopyridine. This strategy avoids the pre-functionalization required in the classical metalation route (Section 2.1.1). Ruthenium(II) catalysts, for example, have been explored for C-H activation and functionalization of pyridine derivatives. nih.gov Such a reaction would catalytically activate the C2-H bond of 4-bromopyridine, allowing it to react directly with an acylating agent. This method is highly atom-economical and reduces the number of synthetic steps.

Catalytic C-Br Bond Formation: While direct C-H bromination of pyridine rings is possible, achieving selectivity at the C4 position of 2-acetylpyridine remains a significant challenge. researchgate.net Catalytic methods for C-H bromination often employ transition metals like ruthenium or rhodium. researchgate.net However, these methods are frequently directed by existing functional groups, and for a 2-substituted pyridine, bromination is often directed to the C3 or C5 positions. Therefore, while catalytic C-Br bond formation is an active area of research, the classic N-oxide route often remains more reliable for obtaining the desired 4-bromo isomer from 2-acetylpyridine.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives, including structures related to this compound, aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, microwave-assisted synthesis, and the development of one-pot multicomponent reactions. nih.govresearchgate.netnih.gov

Microwave irradiation has emerged as a significant tool in green chemistry, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.orgsemanticscholar.org For instance, the synthesis of various pyridine derivatives has been successfully achieved with high yields (82%–94%) in short reaction times (2–7 minutes) using ethanol (B145695) as a solvent under microwave irradiation. nih.govacs.orgsemanticscholar.org This approach is noted for its low-cost processing and the formation of pure products. nih.govacs.org Solvent-free, microwave-assisted synthesis using solid supports like silica (B1680970) gel has also been reported as an efficient and environmentally friendly method for preparing pyridine glycosides. nih.gov

The use of greener solvents is another cornerstone of sustainable synthesis. nih.gov Research into the synthesis of acetylpyridines has explored gas-phase reactions using catalysts like titanium dioxide on an alumina-silica support, which can offer high selectivity and reduce the generation of by-products. google.com One-pot multicomponent reactions further enhance the green credentials of a synthesis by combining several steps into a single operation, which minimizes waste, saves energy, and reduces the use of solvents. nih.gov These reactions are lauded for their efficiency, atom economy, and reduced reaction times, making them crucial in the sustainable synthesis of complex molecules. nih.gov

Synthesis of Analogs and Structurally Related Compounds

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be made to the pyridine ring, the ethanone (B97240) moiety, or by incorporating the core structure into larger, fused heterocyclic systems.

Modifications on the Pyridine Ring

Modifications on the pyridine ring of this compound can involve changing the nature and position of substituents. This allows for fine-tuning of the electronic and steric properties of the molecule.

Halogen Exchange: The bromine atom at the 4-position can be substituted with other halogens, such as chlorine, to study the effect of the halogen on the reactivity and biological activity of the compound.

Introduction of Other Functional Groups: Other functional groups, such as a nitro group, can be introduced onto the pyridine ring to alter its electronic properties. For example, the synthesis of 1-(6-bromo-4-nitropyridin-2-yl)ethanone (B12842162) has been reported. nih.gov

A summary of representative analogs with modifications on the pyridine ring is presented in the table below.

| Compound Name | Modification on Pyridine Ring | Reference |

| 1-(4-Chloropyridin-2-yl)ethanone | Substitution of bromine with chlorine | pipzine-chem.com |

| 1-(6-Bromo-4-nitropyridin-2-yl)ethanone | Addition of a nitro group at the 4-position and bromine at the 6-position | nih.gov |

| 3,4-bis(6-bromopyridin-3-yl)-1,2,5-thiadiazole | Formation of a thiadiazole ring linking two bromopyridine units | researchgate.net |

| 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone | Dimerization of the acetylpyridine unit to form a bipyridine structure | nih.gov |

Variations of the Ethanone Moiety

The ethanone side chain of this compound is a versatile handle for introducing structural diversity. Common modifications include reactions at the acetyl group to form more complex structures like chalcones or alkynes.

Chalcone (B49325) Synthesis: The acetyl group can undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones (α,β-unsaturated ketones). researchgate.netnih.goveijppr.comscispace.com This reaction is a cornerstone for creating a wide array of derivatives with potential biological activities. nih.gov For instance, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, a chalcone derivative, has been synthesized and evaluated for its anticancer properties. nih.gov The synthesis of chalcones can be carried out using conventional methods with bases like NaOH or KOH, or by using greener approaches such as microwave irradiation or sonication. nih.goveijppr.com

Alkyne Formation: The acetyl group can also be converted into an ethynyl (B1212043) group. For example, 1-(6-ethynyl-pyridin-2-yl)-ethanone has been synthesized from 1-(6-bromopyridin-2-yl)ethanone via a Sonogashira coupling with trimethylsilylacetylene, followed by desilylation. chemicalbook.com

The table below summarizes some key variations of the ethanone moiety.

| Derivative Type | Synthetic Method | Starting Material Example | Product Example | Reference |

| Chalcone | Claisen-Schmidt Condensation | This compound and an aromatic aldehyde | (E)-3-Aryl-1-(4-bromopyridin-2-yl)prop-2-en-1-one | researchgate.netnih.gov |

| Ethynyl Pyridine | Sonogashira Coupling and Desilylation | 1-(6-Bromopyridin-2-yl)ethanone | 1-(6-Ethynyl-pyridin-2-yl)-ethanone | chemicalbook.com |

Incorporation into Fused Heterocyclic Systems

The structure of this compound serves as a building block for the synthesis of more complex, fused heterocyclic systems. These larger structures are of significant interest in medicinal chemistry and materials science. ias.ac.in General strategies for the synthesis of fused pyridine heterocycles include the construction of a new ring onto the existing pyridine core. ias.ac.in

The vicinal chloro and cyano groups in derivatives like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, which can be synthesized from related pyridine precursors, are valuable functionalities for building fused systems like pyrido[2,3-d]pyrimidines. mdpi.com For example, thermal cyclocondensation of 2-aminopyridine (B139424) derivatives with reagents like acetic anhydride (B1165640) or formic acid can lead to the formation of pyrido-[2,3-d]-pyrimidine-4-one derivatives. mdpi.com Another approach involves the S-alkylation of pyridine thiones with reagents like propargyl bromide to create thiopyridines, which can then undergo further reactions to form fused enol tautomers. researchgate.net The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles has also been developed using C-H functionalization and cross-coupling reactions of pyrimidine (B1678525) derivatives. nih.gov

Stereoselective Synthesis and Chiral Derivatives

The stereoselective synthesis of chiral derivatives of this compound is crucial for applications in medicinal chemistry, where the biological activity of a compound is often dependent on its stereochemistry. A primary focus in this area is the stereoselective reduction of the ketone to form chiral secondary alcohols.

The reduction of the carbonyl group in acetylpyridines can lead to the formation of chiral 1-(pyridin-2-yl)ethanol (B103791) derivatives. nih.gov Biocatalytic reductions using alcohol dehydrogenases (ADHs) are a powerful tool for achieving high enantioselectivity. mdpi.com For example, the enzymatic reduction of 1,4-diaryl-1,4-diones to the corresponding diols has been achieved with high diastereoselectivity and enantioselectivity using ADHs. mdpi.com These methods can be applied to the synthesis of chiral alcohols from this compound. Both enantiomers of a target alcohol can often be obtained by selecting the appropriate enzyme. mdpi.com

The synthesis of chiral 1-(pyridin-2-yl)propan-1-ol (B8782120) has been reported, demonstrating the creation of a chiral center adjacent to the pyridine ring. chemicalbook.com Additionally, methods for producing pyridine ethanol derivatives through the reaction of pyridine derivatives with aldehydes in the presence of a tertiary amine have been developed, offering pathways to chiral alcohol products. google.com

The following table outlines approaches to stereoselective synthesis of chiral derivatives.

| Chiral Derivative | Synthetic Approach | Key Features | Reference |

| Chiral 1-(Pyridin-2-yl)ethanol | Stereoselective reduction of the ketone | Use of biocatalysts like alcohol dehydrogenases (ADHs) for high enantioselectivity. | nih.govmdpi.com |

| Chiral 1-(Pyridin-2-yl)propan-1-ol | Asymmetric synthesis | Creation of a chiral center with specific stereochemistry. | chemicalbook.com |

| Chiral Pyridine Ethanol Derivatives | Reaction with aldehydes | Formation of chiral secondary alcohols in the presence of a chiral catalyst or auxiliary. | google.com |

Reactivity and Reaction Mechanisms of 1 4 Bromopyridin 2 Yl Ethanone

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the pyridine (B92270) ring is susceptible to displacement by various nucleophiles, a common feature of halo-substituted pyridines. This reactivity is significantly influenced by the electronic properties of the pyridine ring and can be facilitated by transition metal catalysts.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com In the case of 1-(4-Bromopyridin-2-yl)ethanone, the bromine atom serves as an effective leaving group in these transformations. One notable application is the C-N coupling reaction, which is crucial for the synthesis of various nitrogen-containing compounds. For instance, research has shown that this compound can be successfully coupled with weakly nucleophilic sulfonamides using a palladium catalyst promoted by a specific phosphine (B1218219) ligand, AdBippyPhos. frontierspecialtychemicals.com This reaction proceeds efficiently, demonstrating the utility of this compound as a building block in medicinal and materials chemistry.

Table 1: Palladium-Catalyzed C-N Coupling of this compound with Sulfonamides. frontierspecialtychemicals.com

| Sulfonamide Reactant | Catalyst System | Product |

| Methanesulfonamide | Pd(OAc)₂ / AdBippyPhos | N-(2-acetylpyridin-4-yl)methanesulfonamide |

| Benzenesulfonamide | Pd(OAc)₂ / AdBippyPhos | N-(2-acetylpyridin-4-yl)benzenesulfonamide |

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that typically includes oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation or reaction with the nucleophile, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

The bromine atom of this compound can also be displaced through reactions with various organometallic reagents. These reactions, often catalyzed by palladium or other transition metals, facilitate the formation of new carbon-carbon bonds. For example, in Suzuki-Miyaura coupling reactions, an organoboron reagent is coupled with the halo-pyridine in the presence of a palladium catalyst and a base. nih.gov While specific examples involving this compound are not extensively detailed in the provided context, the general applicability of such reactions to aryl bromides is well-established.

The kinetics and mechanisms of nucleophilic substitution reactions on 4-halopyridines are influenced by the nature of the nucleophile, the solvent, and the specific substituents on the pyridine ring. The reaction can proceed through different pathways, including a direct aromatic nucleophilic substitution (SNAr) mechanism or a metal-catalyzed pathway as discussed above. For an SNAr reaction to occur, the pyridine ring must be activated by electron-withdrawing groups, and the incoming nucleophile must be sufficiently strong. The acetyl group at the 2-position of this compound is electron-withdrawing, which should facilitate such reactions.

Reactions Involving the Ketone Functionality

The ketone group in this compound is a versatile functional handle that undergoes a variety of characteristic reactions, including additions to the carbonyl carbon and reactions at the adjacent alpha-carbon.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This leads to nucleophilic addition reactions, a fundamental process in carbonyl chemistry. masterorganicchemistry.comlibretexts.org Depending on the nucleophile and reaction conditions, the initial addition product may be stable or may undergo further transformations. libretexts.org

For example, condensation reactions, such as the Claisen-Schmidt condensation, can occur between this compound and an aldehyde in the presence of a base. This reaction leads to the formation of chalcones, which are α,β-unsaturated ketones. Research has demonstrated the synthesis of chalcones from this compound and various benzaldehydes. frontierspecialtychemicals.com

Table 2: Claisen-Schmidt Condensation of this compound. frontierspecialtychemicals.com

| Aldehyde Reactant | Product (Chalcone) |

| Benzaldehyde | (E)-1-(4-bromopyridin-2-yl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-1-(4-bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

The mechanism of this base-catalyzed condensation involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone.

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be replaced by other groups, such as halogens. fiveable.melibretexts.org This reaction, known as alpha-halogenation, can be carried out under either acidic or basic conditions. libretexts.orgpressbooks.pub

Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orglibretexts.org The enol then acts as a nucleophile and attacks the halogen. This method typically results in the substitution of a single α-hydrogen. pressbooks.pub In contrast, under basic conditions, an enolate is formed, which is a more powerful nucleophile. libretexts.orgpressbooks.pub This can lead to multiple halogenations at the α-position. pressbooks.pub For a methyl ketone like this compound, base-promoted halogenation can lead to the haloform reaction if excess halogen and base are used. libretexts.orgpressbooks.pub

The resulting α-halo ketones are valuable synthetic intermediates. For instance, they can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the α-position. researchgate.net

Enolate Chemistry and Alkylation Reactions

The acetyl group of this compound possesses acidic α-protons on the methyl group, enabling the formation of a nucleophilic enolate ion under basic conditions. masterorganicchemistry.com This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position.

The generation of the enolate is typically achieved by using a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. wikipedia.orglumenlearning.com Lithium diisopropylamide (LDA) is a commonly employed base for this purpose, as it effectively removes a proton from the α-carbon without competing side reactions like addition to the carbonyl group. mnstate.edu The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com

Once formed, the enolate anion serves as a potent nucleophile in SN2 reactions with various electrophiles, most notably alkyl halides. libretexts.org This alkylation reaction results in the formation of a new C-C bond, elongating the carbon chain at the position alpha to the carbonyl. The efficiency of the alkylation is subject to the typical constraints of SN2 reactions; primary and methyl halides are the most effective electrophiles, while secondary halides react more slowly and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org

The general sequence involves the initial formation of the enolate using a strong base, followed by the subsequent introduction of the alkylating agent. mnstate.edu

Table 1: Conditions for Enolate Formation and Alkylation

| Step | Reagents and Conditions | Purpose |

| Enolate Formation | Strong base (e.g., LDA), Aprotic solvent (e.g., THF), Low temperature (e.g., -78 °C) | To quantitatively generate the nucleophilic enolate. lumenlearning.combham.ac.uk |

| Alkylation | Electrophile (e.g., primary alkyl halide, R-X where X = Br, I) | To form a new carbon-carbon bond via SN2 reaction. libretexts.orglibretexts.org |

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound retains its characteristic Lewis basicity and nucleophilicity, allowing it to participate in coordination with metal ions and in reactions such as alkylation and oxidation.

Coordination Chemistry with Metal Centers

The lone pair of electrons on the pyridine nitrogen enables this compound to act as a ligand in coordination complexes with various transition metals. The molecule can function as a monodentate ligand through the pyridine nitrogen. Furthermore, the presence of the carbonyl oxygen at the 2-position creates the potential for the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This chelation involves both the pyridine nitrogen and the carbonyl oxygen.

The coordination behavior is influenced by the metal ion, its oxidation state, and the reaction conditions. Research on structurally similar acetylpyridine ligands has shown their ability to form stable complexes with a range of metals. For instance, ruthenium complexes with substituted terpyridine ligands, which share the pyridine motif, have been synthesized for applications in dye-sensitized solar cells. frontierspecialtychemicals.com Similarly, copper(II) and silver(I) complexes with bidentate pyrazine-pyridine ligands have been characterized, demonstrating the propensity of such N-heterocycles to coordinate to metal centers. rsc.org

Table 2: Potential Coordination Modes with Metal Centers

| Metal Center (Example) | Coordination Mode | Potential Complex Structure |

| Ruthenium(II) | Bidentate (N, O-chelation) | Octahedral complexes |

| Copper(II) | Bidentate (N, O-chelation) | Square planar or distorted octahedral complexes. rsc.org |

| Silver(I) | Bidentate or Bridging | Linear or polynuclear complexes. rsc.org |

| Palladium(II) | Monodentate (N-coordination) or Bidentate | Square planar complexes used in catalysis. frontierspecialtychemicals.com |

N-Alkylation and N-Oxidation Reactions

The nucleophilic pyridine nitrogen can be targeted by electrophiles. In N-alkylation , the nitrogen atom attacks an alkyl halide (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. This reaction transforms the neutral pyridine ring into a positively charged pyridinium ring, significantly altering the electronic properties and reactivity of the molecule.

N-oxidation involves the reaction of the pyridine nitrogen with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This process converts the pyridine to a pyridine N-oxide. The resulting N-oxide functionality modifies the electron distribution in the aromatic ring, influencing its susceptibility to further chemical transformations and altering its coordination properties.

Exploration of Rearrangement Reactions

The combination of the ketone and the bromopyridine ring allows for the exploration of various molecular rearrangements under different energetic conditions.

Thermal and Photochemical Transformations

Thermal transformations of this compound are not widely documented but could potentially occur at high temperatures. Thermal rearrangements in related heterocyclic ketones might involve complex bond-breaking and bond-forming sequences. For instance, thermal reactions of analogous ylides can lead to isomerisation via transient intermediates. mdpi.com

Photochemical transformations offer a more predictable avenue for rearrangement. The carbonyl group can absorb UV light, leading to an n→π* electronic transition and the formation of an excited state. This excited species, particularly the more stable triplet state, behaves like a diradical and can initiate a variety of rearrangements. baranlab.org For ketones, common photochemical reactions include Norrish Type I cleavage (cleavage of the bond between the carbonyl carbon and the α-carbon) and Norrish Type II reactions (intramolecular hydrogen abstraction). For this compound, such reactions could lead to the formation of radical intermediates that might rearrange or react further. Photochemical rearrangements of other cyclic ketones have been shown to result in ring contraction or expansion products. rsc.org

Acid- and Base-Catalyzed Rearrangements

Under acid-catalyzed conditions , the primary reversible process is keto-enol tautomerization, where a proton adds to the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol tautomer. leah4sci.com While this is not a permanent rearrangement, it is a fundamental reactive pathway. Under harsher acidic conditions, more complex rearrangements could be envisioned, although they are not commonly reported for this specific structure.

Base-catalyzed rearrangements can also be initiated through the formation of the enolate. While simple rearrangements are uncommon, the enolate can participate in intramolecular reactions if a suitable electrophilic site exists within the molecule. For example, base-catalyzed reactions in related systems can lead to complex cascades of 1,4-addition, intramolecular cyclization, and aromatization to form new fused heterocyclic systems. researchgate.netnih.gov Such pathways highlight the potential for this compound to undergo intramolecular condensation or cyclization reactions under specific basic conditions, potentially leading to novel rearranged products.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Detailed ¹H and ¹³C NMR Assignments

2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of the protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complete carbon skeleton and confirming the position of substituents.

Without experimental data, a specific analysis of these 2D NMR correlations for 1-(4-Bromopyridin-2-yl)ethanone cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. For this compound (C₇H₆BrNO), the theoretical exact mass can be calculated. This experimental value, when obtained, would serve to confirm the elemental composition of the molecule. Specific experimental HRMS data for this compound is not available in the reviewed sources.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and can break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would be expected to involve the loss of the methyl group (•CH₃) or the acetyl group (CH₃CO•), as well as cleavages within the bromopyridine ring. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). A detailed analysis of the fragmentation pattern is contingent on the availability of the mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=O (carbonyl) stretch: A strong absorption band typically in the region of 1680-1720 cm⁻¹.

C-Br (carbon-bromine) stretch: Typically found in the lower frequency region of the spectrum.

Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

C-H stretches: From the methyl group and the aromatic ring, typically above and below 3000 cm⁻¹, respectively.

A specific IR spectrum with peak assignments for this compound could not be located.

Characteristic Vibrational Modes of Pyridine and Ketone Groups

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers profound insight into the molecular structure by probing the vibrational modes of its constituent functional groups. In this compound, the key absorptions arise from the pyridine ring and the ketone group.

The pyridine ring exhibits several characteristic vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹ wpmucdn.com.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of sharp bands, generally found between 1400 and 1600 cm⁻¹ wpmucdn.com.

The ketone group is primarily identified by its strong carbonyl (C=O) stretching vibration.

C=O Stretching: For a typical saturated aliphatic ketone, this absorption occurs around 1715 cm⁻¹ pressbooks.pubspectroscopyonline.com. However, when the ketone is conjugated with an aromatic ring, as in this compound, the C=O stretching frequency is lowered due to resonance effects. This shift results in an expected strong absorption in the range of 1685-1705 cm⁻¹ pressbooks.pubspectroscopyonline.com.

The C-Br bond also has a characteristic stretching vibration, although it appears at lower frequencies, typically in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Pyridine Ring | C=C / C=N Ring Stretch | 1400 - 1600 |

| Ketone | C=O Stretch (Conjugated) | 1685 - 1705 |

| Methyl Group | Aliphatic C-H Stretch | 2850 - 2960 |

Analysis of Functional Group Interactions

The vibrational frequencies observed for this compound are not solely determined by the isolated functional groups but are also influenced by electronic and steric interactions between them. The electron-withdrawing nature of the bromine atom and the ketone group, as well as the pyridine nitrogen, significantly impacts the electronic distribution within the molecule.

This conjugation delocalizes electron density from the carbonyl bond into the pyridine ring, which weakens the C=O double bond. This weakening is observed spectroscopically as a decrease in the carbonyl stretching frequency compared to a non-conjugated ketone spectroscopyonline.com. Furthermore, the positions of the substituents on the pyridine ring influence the dipole moment and polarizability of the molecule, which can affect the intensity of its infrared and Raman signals. Intermolecular interactions, such as dipole-dipole forces between the polar ketone group and the pyridine nitrogen of adjacent molecules, can also lead to subtle shifts in vibrational frequencies in the solid state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, analysis of related structures allows for a detailed prediction of its solid-state characteristics.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of non-covalent interactions that maximize packing efficiency. Based on studies of similar brominated pyridine compounds, several key interactions are anticipated nih.gov.

π-π Stacking: The planar aromatic pyridine rings are likely to arrange in offset stacks to maximize attractive π-π interactions, a common feature in the crystal structures of aromatic compounds.

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are probable, where hydrogen atoms from the pyridine ring or the methyl group interact with the oxygen atom of the ketone or the nitrogen atom of the pyridine ring on neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming Br···O or Br···N interactions with the ketone oxygen or pyridine nitrogen of adjacent molecules. These interactions, though weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing arrangement.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar ketone group and the electronegative nitrogen and bromine atoms. These dipoles will likely align in an anti-parallel fashion within the crystal lattice to achieve electrostatic stabilization.

Bond Lengths and Angles Analysis

Without experimental crystallographic data, the precise bond lengths and angles of this compound cannot be definitively stated. However, typical values for the constituent bonds can be estimated based on extensive crystallographic databases for similar organic compounds theorchem.ru. The geometry around the sp² hybridized carbon atoms of the pyridine ring is expected to be trigonal planar with bond angles close to 120°. The acetyl group's connection to the ring will also exhibit trigonal planar geometry at the carbonyl carbon.

| Bond | Hybridization | Typical Bond Length (Å) |

|---|---|---|

| C=O (Ketone) | sp²-sp² | 1.21 - 1.23 |

| C-C (Ring-Ketone) | sp²-sp² | 1.48 - 1.50 |

| C-C (Methyl) | sp²-sp³ | 1.50 - 1.52 |

| C-N (Pyridine Ring) | sp²-sp² | 1.33 - 1.35 |

| C-C (Pyridine Ring) | sp²-sp² | 1.38 - 1.40 |

| C-Br | sp²-p | 1.88 - 1.92 |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of pyridine derivatives like this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing moderately polar organic compounds such as this compound ijsrst.comresearchgate.netijprs.com. This method utilizes a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for this compound would involve a C18 (octadecylsilyl) column, which provides a hydrophobic stationary phase for effective separation. The mobile phase would likely consist of a mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure sharp, symmetrical peak shapes by protonating the basic pyridine nitrogen scispace.comhelixchrom.com.

Detection is typically achieved using a UV-Vis detector, as the aromatic pyridine ring and conjugated ketone system exhibit strong absorbance in the ultraviolet region. The presence of the bromine atom makes the compound amenable to detection by mass spectrometry (LC-MS), which can provide additional structural confirmation and is useful for identifying impurities and byproducts nih.gov. This validated HPLC method is crucial for quality control, ensuring the purity of the final product, and for real-time monitoring of its synthesis to optimize reaction conditions ijsrst.comijprs.com.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~254 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the identification and quantification of volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS would serve to confirm its molecular weight and elucidate its fragmentation pattern, which is crucial for structural confirmation.

Hypothetical GC-MS Analysis Parameters:

A hypothetical GC-MS analysis of this compound would involve optimizing several parameters to achieve good chromatographic separation and clear mass spectra. The choice of the capillary column is critical; a non-polar or medium-polarity column, such as one coated with a phenyl polysiloxane stationary phase, would likely be suitable for this analyte. The oven temperature program would be developed to ensure the compound elutes with a sharp peak and is well-separated from any impurities or starting materials from a synthesis. The mass spectrometer would typically be operated in electron ionization (EI) mode, which would provide a reproducible fragmentation pattern.

Expected Mass Spectrum Fragmentation:

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes). Key fragmentation pathways would likely involve the loss of the acetyl group and cleavage of the pyridine ring, providing valuable structural information.

Data Table: Hypothetical GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | Phenyl Polysiloxane (e.g., 5% Phenyl) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Note: This table represents typical starting parameters for a compound of this nature and would require empirical optimization.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and inexpensive technique used for the separation and identification of compounds, monitoring reaction progress, and determining the purity of a substance. For this compound, TLC is an essential tool in a synthetic chemistry setting.

TLC System and Visualization:

The separation of this compound on a TLC plate would depend on the choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase. The polarity of the mobile phase is a critical parameter that is adjusted to achieve a good separation, with the goal of obtaining a retention factor (Rf) value that is neither too high nor too low (ideally between 0.2 and 0.8). A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used.

Visualization of the spot corresponding to this compound on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the pyridine ring. Staining with a universal reagent, such as potassium permanganate or iodine, can also be employed to visualize the compound.

Data Table: Hypothetical TLC Conditions

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

| Expected Rf | ~0.4 (This value is highly dependent on the exact mobile phase composition and laboratory conditions) |

Note: The mobile phase composition would need to be optimized through experimentation to achieve the desired separation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.comfigshare.com

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(4-Bromopyridin-2-yl)ethanone, DFT methods, such as B3LYP combined with a suitable basis set like 6-311+G(2d,p), would be employed to determine its equilibrium geometry. nih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized geometry can then be analyzed. This includes the distribution of electron density, the dipole moment, and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. figshare.com For substituted pyridines, the nature and position of substituents are known to significantly influence the electronic properties and reactivity. rsc.org

Table 1: Illustrative Optimized Geometric Parameters for this compound (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value (Example) |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-C (acetyl) | 1.51 Å |

| Bond Angle | C-C-O (acetyl) | 120.5° |

| Dihedral Angle | Pyridine-Acetyl | 15.0° |

| Note: The values in this table are illustrative examples of the type of data obtained from DFT calculations and are not based on actual computed results for this compound. |

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. mdpi.comfigshare.com The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, providing valuable information for structural elucidation. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used within DFT to predict NMR chemical shifts. nih.gov

Table 2: Exemplary Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Functional Group | Predicted Value (Example) |

| IR Frequency (C=O stretch) | Ketone | 1715 cm⁻¹ |

| ¹H NMR Chemical Shift | Methyl Protons | 2.6 ppm |

| ¹³C NMR Chemical Shift | Carbonyl Carbon | 198 ppm |

| Note: These values are for illustrative purposes to demonstrate the output of DFT-based spectroscopic predictions and do not represent actual calculated data for the specified molecule. |

DFT is also employed to explore the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as nucleophilic substitution or cross-coupling reactions, which are common for brominated pyridines. researchgate.net By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. rsc.org Such studies provide a deeper understanding of the factors that control the reactivity and selectivity of the molecule. rsc.org

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For this compound, the primary source of flexibility is the rotation around the single bond connecting the acetyl group to the pyridine (B92270) ring. An MD simulation can sample the different possible rotational conformations and determine their relative populations. nih.gov Analysis of the simulation trajectory, for instance through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, can quantify the flexibility of different parts of the molecule.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This allows for the investigation of how properties such as conformational preferences and hydrogen bonding patterns are affected by the solvent polarity. Understanding these solvent effects is crucial for predicting the molecule's behavior in realistic chemical systems.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are powerful computational tools used in medicinal chemistry to predict the biological activity of chemical compounds and to understand their interactions with biological targets at a molecular level. While specific, direct QSAR and molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its potential biological activities and ligand-receptor interactions based on its structural features and by drawing parallels with structurally related compounds.

Prediction of Biological Activity based on Structural Features

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov These models are built using a "training set" of molecules with known activities to predict the activities of new or untested compounds. nih.gov For pyridine derivatives, QSAR models have been successfully employed to predict a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. chemrevlett.comnih.govresearchgate.net

The biological activity of this compound can be predicted by analyzing its key structural features in the context of established QSAR models for similar heterocyclic compounds. The core structure contains a pyridine ring, a known pharmacophore present in many bioactive molecules and approved drugs due to its ability to form various non-covalent interactions with biological targets. chemrevlett.comnih.gov

Key structural features of this compound that are relevant for QSAR analysis include:

The Pyridine Ring: This nitrogen-containing heterocycle is a fundamental scaffold in many biologically active compounds. chemrevlett.com Its ability to act as a hydrogen bond acceptor is a crucial determinant of biological activity.

The Bromo Substituent: The bromine atom at the 4-position of the pyridine ring significantly influences the molecule's physicochemical properties. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction with biological macromolecules, and can also affect the molecule's lipophilicity and electronic distribution, which are critical parameters in QSAR models. In some studies on heterocyclic compounds, the presence of a bromo group has been shown to enhance biological activity. acs.org

The Ethanone (B97240) Group: The acetyl group at the 2-position introduces a carbonyl functional group, which can act as a hydrogen bond acceptor. The methyl group can also participate in hydrophobic interactions.

QSAR studies on related pyridine derivatives have demonstrated that descriptors such as electronic properties (e.g., dipole moment), steric parameters, and lipophilicity (log P) are often correlated with their biological activity. frontiersin.org For instance, in a QSAR study of pyridine-substituted pyrimidines as Mer kinase inhibitors, molecular similarity indices were used to develop a predictive model. cncb.ac.cn Similarly, for other heterocyclic compounds, descriptors related to the molecule's topology and electronic characteristics have been found to be major influencers of their fungicidal activity. frontiersin.org

Based on the structural similarities to compounds in existing QSAR studies, it is plausible to predict that this compound could exhibit a range of biological activities. Software like PASS (Prediction of Activity Spectra for Substances) can be used to estimate the probability of various biological effects based on a compound's structure. chemrevlett.com For example, pyridine derivatives have been predicted and confirmed to have activities such as anticancer and psychotropic effects. chemrevlett.comnih.gov

Table 1: Predicted Biological Activity Profile for Structurally Related Pyridine Derivatives

| Predicted Activity | Relevant Structural Features | Reference Studies |

| Anticancer | Pyridine ring, various substituents | chemrevlett.commdpi.comresearchgate.net |

| Antimicrobial | Pyridine nucleus, specific functional groups | chemrevlett.comresearchgate.net |

| Anti-inflammatory | Pyridine and pyran moieties | mdpi.com |

| Kinase Inhibition | Pyridine-substituted pyrimidines | cncb.ac.cnacs.org |

This table is illustrative and based on activities reported for various pyridine derivatives, not specifically for this compound.

Ligand-Receptor Interactions

The interaction of this compound with a hypothetical receptor active site can be postulated based on its functional groups:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atom of the ethanone group are potential hydrogen bond acceptors. They can form hydrogen bonds with amino acid residues in a receptor's binding pocket that can act as hydrogen bond donors, such as serine, threonine, or lysine. mdpi.comnih.gov

Halogen Bonding: The bromine atom at the 4-position can participate in halogen bonds with electron-rich atoms like oxygen or sulfur in the receptor's active site.

π-Interactions: The aromatic pyridine ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or with positively charged residues. acs.org

Hydrophobic Interactions: The methyl group of the ethanone moiety and the pyridine ring itself can form hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, valine, or isoleucine. mdpi.com

Molecular docking studies on various pyridine derivatives have revealed the importance of these interactions in their binding to different biological targets. For example, in a study of pyridine-substituted pyrimidines as Mer kinase inhibitors, hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site were identified as crucial for inhibitory activity. cncb.ac.cn In another study on 1,2,3-triazolyl-pyridine hybrids as Aurora B kinase inhibitors, π-cation and π-sigma interactions with residues like Lys106 and Leu83 were observed. acs.org The presence of a bromo substituent on the phenyl ring in some of these derivatives was also noted to influence the docking score. acs.org

Table 2: Potential Ligand-Receptor Interactions for this compound Based on Analogue Studies

| Type of Interaction | Structural Moiety Involved | Potential Interacting Amino Acid Residues | Reference for Interaction Type |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Carbonyl Oxygen | Serine, Threonine, Lysine, Asparagine | mdpi.comnih.gov |

| Halogen Bond | Bromo group | Carbonyl oxygen, Serine, Threonine | acs.org |

| π-π Stacking / π-Cation | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Arginine | acs.org |

| Hydrophobic Interaction | Methyl Group, Pyridine Ring | Leucine, Valine, Isoleucine, Alanine | cncb.ac.cnmdpi.com |

This table outlines the hypothetical interactions of this compound based on its chemical structure and docking studies of similar compounds.

Applications of 1 4 Bromopyridin 2 Yl Ethanone in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

Organic building blocks are foundational small molecules that serve as the starting units for constructing larger, more complex molecular architectures. boronmolecular.comsigmaaldrich.com These compounds are crucial in fields like medicinal chemistry and material science, providing the necessary functional groups for the precise assembly of target molecules. boronmolecular.com 1-(4-Bromopyridin-2-yl)ethanone is a valued heterocyclic building block in organic synthesis. sigmaaldrich.com Its structure, featuring a reactive bromine atom and a versatile ketone functional group on a pyridine (B92270) core, makes it a key intermediate in the production of a wide range of specialty organic chemicals and pharmaceuticals. frontierspecialtychemicals.comechemi.com

The scaffold of this compound is integral to the synthesis of various compounds with significant pharmacological potential. Researchers utilize its reactive sites to build molecules designed to interact with specific biological targets.

One notable application is in the development of inhibitors for β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. The compound serves as a starting material for creating complex 1,4-oxazine BACE1 inhibitors, which have demonstrated oral bioavailability and the ability to penetrate the brain. frontierspecialtychemicals.com

Furthermore, this building block is used to synthesize chalcone (B49325) derivatives. frontierspecialtychemicals.com Chalcones derived from this pyridine core have been investigated for their metal-binding properties, anti-amyloid activity, and ability to inhibit cholinesterases, all of which are relevant to neurodegenerative disorders. frontierspecialtychemicals.com The synthesis involves leveraging the acetyl group and the bromo-substituted pyridine ring to construct the characteristic chalcone framework. frontierspecialtychemicals.com

| Precursor Compound | Resulting Pharmacological Compound Class | Therapeutic Target/Application |

| This compound | 1,4-Oxazine Derivatives frontierspecialtychemicals.com | β-Secretase 1 (BACE1) Inhibition frontierspecialtychemicals.com |

| This compound | Substituted Chalcones frontierspecialtychemicals.com | Anti-Amyloid and Cholinesterase Inhibition frontierspecialtychemicals.com |

In the field of material science, this compound serves as a key intermediate for creating functional materials, particularly for energy applications. Its structure is well-suited for constructing complex ligands used in photosensitizing dyes.

A significant application is in the synthesis of ruthenium-based sensitizers for dye-sensitized solar cells (DSSCs). frontierspecialtychemicals.com The compound is a precursor for creating elaborate terpyridine ligands modified with units like hexylthiophene. These ligands are then coordinated with ruthenium to form dyes that exhibit high efficiency in converting solar energy to electricity. frontierspecialtychemicals.com The strategic placement of substituents, enabled by starting with the bromo-acetyl-pyridine core, directly influences the photo- and electrochemical properties of the final sensitizer (B1316253) dye and its performance within the solar cell. frontierspecialtychemicals.com

| Precursor Compound | Material Science Intermediate | Final Application |

| This compound | Hexylthiophene-Modified Terpyridine Ligands frontierspecialtychemicals.com | Ruthenium Sensitizers for Dye-Sensitized Solar Cells (DSSCs) frontierspecialtychemicals.com |

The structural framework of this compound is also employed in the synthesis of specialized ligands for transition-metal catalysis. These ligands are designed to enhance the efficiency and scope of catalytic reactions, particularly in challenging cross-coupling processes.

For instance, derivatives of this compound are used to prepare advanced phosphine (B1218219) ligands, such as Adbippyphos. frontierspecialtychemicals.com This ligand has been shown to be highly effective in promoting palladium-catalyzed C-N coupling reactions. Specifically, it facilitates the N-arylation of weakly nucleophilic sulfonamides with heteroaryl halides, a transformation that is often difficult to achieve with general-purpose ligands. frontierspecialtychemicals.com The synthesis of such sophisticated ligands relies on the specific functionalities offered by the this compound starting material. frontierspecialtychemicals.com

| Precursor Compound | Ligand Synthesized | Catalytic Application |

| This compound derivative | Adbippyphos (a phosphine ligand) frontierspecialtychemicals.com | Palladium-Catalyzed C-N Coupling Reactions frontierspecialtychemicals.com |

Role in Heterocyclic Synthesis

The pyridine ring is a privileged scaffold in chemistry, and methods for its elaboration are of great interest. nih.gov this compound is a valuable substrate for heterocyclic synthesis, where its existing pyridine ring is modified or used as a foundation to build more complex heterocyclic systems. frontierspecialtychemicals.com The presence of both an electrophilic carbon (at the bromine position) and a nucleophilic nitrogen atom, along with a modifiable acetyl group, allows for a diverse range of chemical transformations.

The reactive handles on this compound can be utilized to construct fused bicyclic or polycyclic heterocyclic systems, where another ring is built onto the pyridine frame. This is a powerful strategy for creating novel molecular architectures. For example, treatment of related porphyrins containing acetyl groups with reagents like ammonium (B1175870) acetate (B1210297) can lead to the formation of pyridine-fused porphyrinoids. rsc.org While specific examples starting directly from this compound are specialized, the principle involves transforming the acetyl and bromo groups through multi-step sequences, often concluding in an intramolecular cyclization reaction to yield the fused product. Such strategies can lead to the formation of systems like pyrido-oxazines or other fused heterocycles.

One of the most common and powerful applications of this compound is in the preparation of highly functionalized and substituted pyridines. The bromine atom at the 4-position is particularly useful as it can be readily replaced or modified through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The bromo group serves as an excellent handle for Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl groups. Similarly, Sonogashira coupling can be used to install alkyne functionalities, as demonstrated with isomeric bromopyridines, which are converted to ethynyl-pyridines using a palladium catalyst and TMS-acetylene. chemicalbook.com

Modification of the Acetyl Group: The ketone functionality can undergo numerous reactions. For example, it can participate in condensation reactions to form α,β-unsaturated ketones, such as chalcones, which extends the conjugation of the system and introduces new points for further functionalization. frontierspecialtychemicals.com

These substitution reactions allow chemists to fine-tune the electronic and steric properties of the pyridine ring for specific applications in medicine and materials.

| Reaction Type | Reagents/Catalysts (Example) | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-2-acetylpyridine |

| Sonogashira Coupling chemicalbook.com | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-2-acetylpyridine |

| Chalcone Formation frontierspecialtychemicals.com | Aromatic aldehyde, Base | 1-(4-Bromopyridin-2-yl)-3-aryl-2-propen-1-one |

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Transformations

The reactivity of the bromine and ketone functionalities, along with the influence of the pyridine (B92270) ring, makes 1-(4-Bromopyridin-2-yl)ethanone a prime candidate for a variety of catalytic transformations. Future research is poised to explore novel catalytic systems to further enhance its synthetic potential.

One area of focus is the development of more efficient and selective cross-coupling reactions. While palladium-catalyzed reactions are common for aryl halides, researchers are investigating the use of more abundant and less expensive metals like copper, nickel, and iron. These catalysts could offer alternative reactivity and selectivity profiles for C-C, C-N, and C-O bond formations, opening up new pathways to complex molecules. For instance, a reference describes the use of a specific phosphine (B1218219) ligand, AdBippyPhos, to promote palladium-catalyzed C-N coupling between heteroaryl halides and weakly nucleophilic sulfonamides. frontierspecialtychemicals.com

Furthermore, the exploration of dual catalytic cycles, where two different catalysts work in concert to promote a single transformation, is a promising avenue. This approach could enable the direct functionalization of the pyridine ring in ways that are not possible with single-catalyst systems. The development of photoredox catalysis in conjunction with transition metal catalysis also presents exciting opportunities for activating the C-Br bond under mild conditions, leading to novel reaction pathways.

Development of Sustainable Synthetic Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes. mdpi.commdpi.com For this compound and its derivatives, future research will prioritize the development of sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.commdpi.com

Key areas of investigation include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.com Developing flow-based syntheses for this compound and its subsequent transformations would represent a major step towards more sustainable manufacturing. mdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. mdpi.com Researchers are likely to explore the use of engineered enzymes for selective modifications of the this compound scaffold, such as stereoselective reductions of the ketone or enzymatic coupling reactions.

Green Solvents: The pharmaceutical industry is a major user of solvents, and a shift towards greener alternatives like water, ethanol (B145695), and supercritical fluids is underway. mdpi.com Future synthetic routes involving this compound will likely focus on utilizing these more environmentally benign solvent systems. mdpi.com

Catalyst Recovery and Reuse: Developing robust and recyclable catalytic systems is crucial for sustainable chemistry. Immobilizing catalysts on solid supports or using phase-separable catalysis techniques will be important areas of research to minimize catalyst waste.

Advanced Functional Materials Based on Pyridine Scaffolds

The pyridine nucleus is a key component in many functional materials due to its electronic properties and ability to coordinate with metals. nih.govrsc.org this compound serves as a versatile precursor for the synthesis of advanced materials with tailored properties.

Future research in this area will likely focus on: